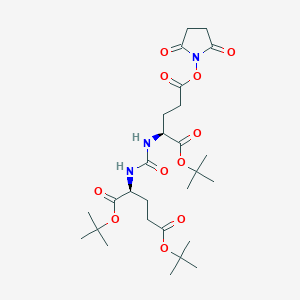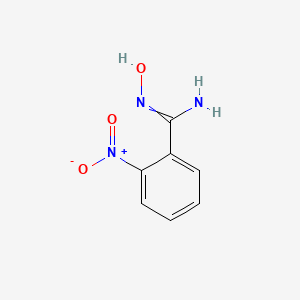
2-Nitrobenzamidoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrobenzamidoxime is an organic compound with the molecular formula C7H7N3O3 It is a derivative of benzamidoxime, characterized by the presence of a nitro group (-NO2) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzamidoxime typically involves the nitration of benzamidoxime. One common method is the electrophilic nitration of benzamidoxime using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitrobenzamidoxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-aminobenzamidoxime.
Substitution: Formation of substituted benzamidoxime derivatives.
Aplicaciones Científicas De Investigación
2-Nitrobenzamidoxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Nitrobenzamidoxime involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. These interactions may include inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.
Comparación Con Compuestos Similares
2-Nitrobenzaldoxime: Another nitro-substituted benzaldoxime with similar chemical properties.
4-Nitrobenzamidoxime: A positional isomer with the nitro group at the para position.
2-Aminobenzamidoxime: The reduced form of 2-Nitrobenzamidoxime with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the nitro group at the ortho position relative to the amidoxime group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
22179-83-5 |
|---|---|
Fórmula molecular |
C7H7N3O3 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
N'-hydroxy-2-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H7N3O3/c8-7(9-11)5-3-1-2-4-6(5)10(12)13/h1-4,11H,(H2,8,9) |
Clave InChI |
RZKNXPAYKMNEOU-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C(=N/O)/N)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C(=NO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


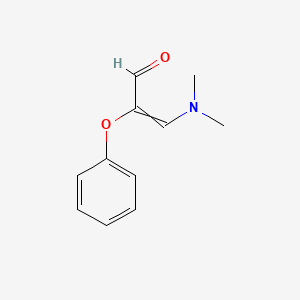
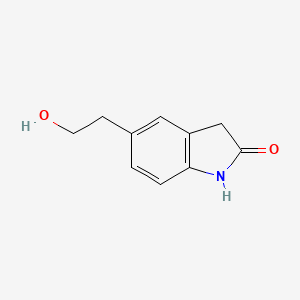
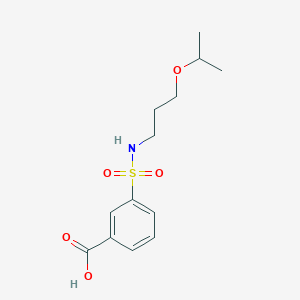
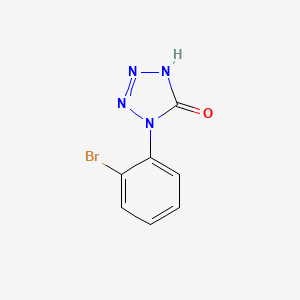
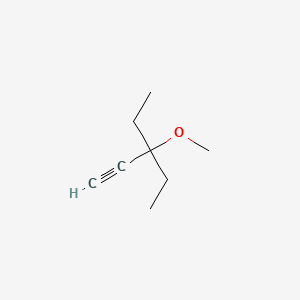
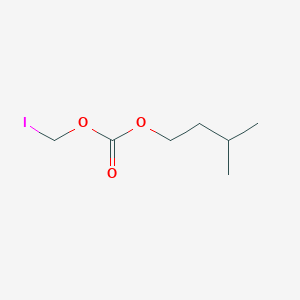
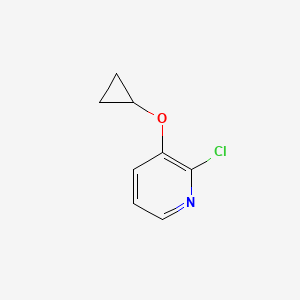
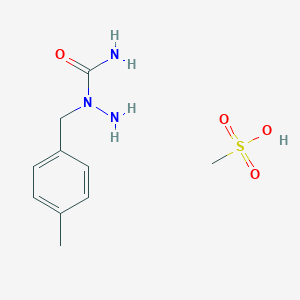
![Pyrazolo[1,5-a]pyrimidin-7(1H)-one, 1-methyl-5-phenyl-](/img/structure/B8633009.png)
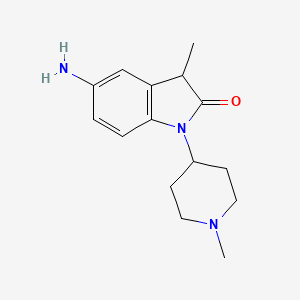
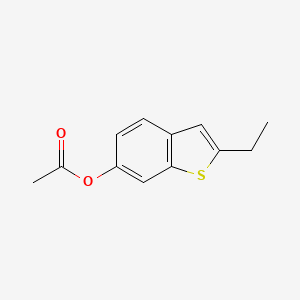
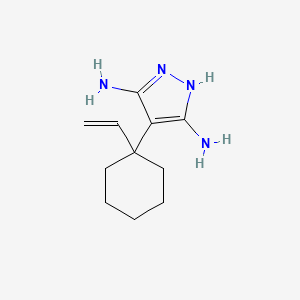
![N-[3-(2,4-Dichlorophenoxy)propyl]prop-2-yn-1-amine](/img/structure/B8633039.png)
